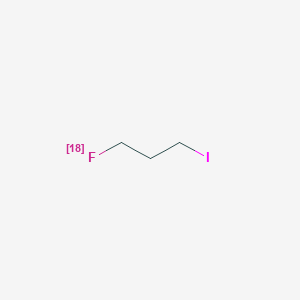

1-(18F)Fluoranyl-3-iodopropane

Description

Structure

3D Structure

Properties

CAS No. |

108607-97-2 |

|---|---|

Molecular Formula |

C3H6FI |

Molecular Weight |

186.99 g/mol |

IUPAC Name |

1-(18F)fluoranyl-3-iodopropane |

InChI |

InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2/i4-1 |

InChI Key |

URBUZQPPQLQHBZ-NUTRPMROSA-N |

SMILES |

C(CF)CI |

Isomeric SMILES |

C(C[18F])CI |

Canonical SMILES |

C(CF)CI |

Synonyms |

1-fluoro-3-iodo-propane |

Origin of Product |

United States |

Radiochemical Synthesis Methodologies of 1 18f Fluoranyl 3 Iodopropane

Nucleophilic Radiofluorination Approaches

Direct nucleophilic substitution represents the most straightforward pathway to 1-(¹⁸F)Fluoranyl-3-iodopropane. This approach involves a single-step reaction where [¹⁸F]fluoride displaces a leaving group on a propane (B168953) precursor.

Precursor Design and Optimization for [¹⁸F]Fluoride Incorporation

The success of direct radiofluorination is highly dependent on the design of the starting precursor. The fundamental requirement is a three-carbon chain equipped with a suitable leaving group that can be displaced by the [¹⁸F]fluoride ion in an Sₙ2 reaction.

Several precursor strategies have been optimized for this purpose:

Symmetrical Dihalide Precursors: The most common precursor is 1,3-diiodopropane (B1583150). In this molecule, one iodide atom serves as the leaving group for the incoming [¹⁸F]fluoride, while the other remains in the final product. A key challenge with symmetrical precursors is the potential for a second substitution reaction, leading to the formation of the undesired by-product, 1,3-difluoropropane. To minimize this, the concentration of the precursor is typically kept in large excess relative to the [¹⁸F]fluoride.

Precursors with Dissimilar Leaving Groups: To enhance selectivity, precursors with two different leaving groups of varying reactivity can be employed. For instance, a molecule like 1-iodo-3-tosyloxypropane would preferentially undergo fluorination at the carbon bearing the more reactive tosylate group, leaving the iodide intact.

Disulfonate Precursors: Symmetrical disulfonate precursors, such as 1,3-ditosylpropane, are also effective. vu.nl In this case, the reaction yields 1-[¹⁸F]fluoro-3-tosyloxypropane, which can then be converted to 1-(¹⁸F)Fluoranyl-3-iodopropane in a subsequent step if needed, although this adds complexity.

The choice of leaving group is critical; sulfonate esters (tosylates, mesylates, triflates) are generally more reactive than halides and are often preferred for aliphatic substitutions. uit.no

Radiochemical Yield and Purity Considerations in Direct Synthesis

The efficiency of the direct synthesis is measured by the decay-corrected radiochemical yield (RCY). While specific RCY data for the direct synthesis of 1-(¹⁸F)Fluoranyl-3-iodopropane from 1,3-diiodopropane is not extensively reported, studies on analogous precursors like 1,3-ditosylpropane show moderate to good yields. vu.nl

A primary consideration for purity is the formation of by-products. The main impurity in the synthesis using a 1,3-diiodopropane precursor is the difluorinated product, 1,3-difluoropropane. Its formation is controlled by using a large excess of the diiodide precursor. Following the reaction, the volatile 1-(¹⁸F)Fluoranyl-3-iodopropane can be separated from the non-volatile precursor and other impurities through distillation or by using solid-phase extraction (SPE) cartridges.

Indirect Synthetic Pathways Involving 1-(¹⁸F)Fluoranyl-3-iodopropane Formation

Indirect pathways involve the synthesis of an ¹⁸F-labeled intermediate, which is then used in a subsequent reaction. While 1-(¹⁸F)Fluoranyl-3-iodopropane is itself a building block, related fluoropropyl intermediates can be synthesized through multi-step routes.

Multi-step Radiosynthesis via Intermediate Precursors (e.g., thiocyanate (B1210189) intermediates)

An example of an indirect approach involves the formation of a 3-[¹⁸F]fluoropropyl thiocyanate intermediate. umich.edu This method provides an alternative route to a reactive [¹⁸F]fluoropropyl group that can be further functionalized.

The synthesis proceeds as follows:

Precursor Synthesis: A suitable precursor, such as 1-bromo-3-thiocyanatopropane, is synthesized from 1-bromo-3-chloropropane.

Radiofluorination: The precursor undergoes nucleophilic substitution with [¹⁸F]fluoride to produce 3-[¹⁸F]fluoropropyl thiocyanate.

Conversion: This intermediate can then be converted to other functional groups. For example, oxidation of the thiocyanate yields 3-[¹⁸F]fluoropropanesulfonyl chloride, another versatile building block. umich.edu

This multi-step approach allows for the creation of different reactive moieties on the [¹⁸F]fluoropropyl chain, expanding its synthetic utility beyond that of an alkyl iodide.

Strategies for Intermediate Isolation and Purification

Effective purification of the radiolabeled intermediate is critical in multi-step syntheses to prevent unwanted side reactions in subsequent steps. The two primary methods used in radiochemistry are solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE): This is a rapid purification method that utilizes small cartridges packed with a solid sorbent. By choosing an appropriate sorbent (e.g., silica (B1680970), C18), the desired intermediate can be retained on the cartridge while the unreacted [¹⁸F]fluoride and other impurities are washed away. The purified intermediate is then eluted with a small volume of a different solvent.

High-Performance Liquid Chromatography (HPLC): For the highest purity, semi-preparative HPLC is the method of choice. It provides excellent separation of the desired product from the precursor, by-products, and other reagents. The fraction containing the pure radiolabeled intermediate is collected, and the solvent is subsequently removed by evaporation before the next reaction step.

Automated Radiosynthesis Platforms for Efficient Production of 1-(18F)Fluoranyl-3-iodopropane

The production of this compound for clinical and preclinical applications necessitates the use of automated radiosynthesis modules. These platforms offer significant advantages over manual synthesis, including improved reproducibility, higher radiochemical yields, reduced operator radiation exposure, and adherence to Good Manufacturing Practice (GMP) standards. Several commercial and custom-built automated synthesizers are utilized for the production of various 18F-labeled radiotracers, and their principles are directly applicable to the synthesis of this compound.

Automated systems typically manage the entire radiosynthesis process, from the initial trapping of aqueous [18F]fluoride produced by a cyclotron to the final purification and formulation of the radiotracer. The process generally involves several key steps automated by the synthesis module:

[18F]Fluoride Trapping and Elution : The aqueous [18F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a carbonate base.

Azeotropic Drying : The water is removed from the [18F]fluoride/catalyst mixture through azeotropic distillation with acetonitrile (B52724) under controlled heating and vacuum. This step is critical for activating the [18F]fluoride for nucleophilic substitution.

Radiolabeling Reaction : The precursor, 1,3-diiodopropane or a precursor with a better leaving group like tosylate or nosylate, dissolved in an appropriate solvent, is added to the dried [18F]fluoride. The reaction is heated for a specific duration to facilitate the nucleophilic substitution.

Purification : The crude reaction mixture is purified to remove unreacted [18F]fluoride, the precursor, and any radiochemical or chemical impurities. This is commonly achieved using solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC). elsevierpure.com

Formulation : The purified this compound is reformulated into a biocompatible solution, typically involving solvent exchange and sterile filtration.

Platforms such as the GE TRACERlab series (e.g., FX N Pro), Synthra RNPlus, and other custom-built modules are frequently employed for such syntheses. elsevierpure.comnih.gov These systems are programmable, allowing for precise control over reaction parameters like temperature, time, and reagent delivery, which is crucial for achieving consistent and high-yield production. For instance, the automated synthesis of other radiotracers like [18F]FLT and [18F]PARPi on these platforms demonstrates their capability to handle complex, multi-step procedures with high efficiency and reproducibility. nih.govnih.gov

Table 1: Comparison of Automated Radiosynthesis Platform Features

| Feature | GE TRACERlab FX N Pro | Synthra RNPlus | Custom Microvolume Platforms |

|---|---|---|---|

| Typical Application | High-volume clinical production of established PET tracers like [18F]FLT. nih.gov | Versatile research and clinical production, capable of complex multi-step syntheses like [18F]FETrp. elsevierpure.com | Preclinical research and small-batch production, optimized for high molar activity, e.g., [18F]Florbetaben. nih.gov |

| Reagent Handling | Cassette-based system, optimized for specific, validated syntheses. | Flexible system with multiple reactors and reagent vials, adaptable for process development. | Chip-based or microfluidic systems using minimal reagent volumes. nih.gov |

| Purification Method | Primarily SPE-based for simplified, fast purification. | Can incorporate both SPE and automated semi-preparative HPLC. elsevierpure.com | Often integrates analytical-scale HPLC and miniature SPE cartridges. nih.gov |

| Key Advantage | High reliability and reproducibility for routine production. nih.gov | High flexibility for developing and automating novel tracer syntheses. | Economical use of reagents and radioisotope; achieves very high molar activities. nih.gov |

Exploration of Novel Fluorination Methodologies Applicable to this compound Derivatives

While the standard for producing this compound is nucleophilic substitution on an alkyl chain, ongoing research in radiochemistry is focused on developing novel [18F]fluorination methods. These new strategies aim to overcome the limitations of traditional techniques, such as the need for harsh reaction conditions (high temperatures and basicity) that are incompatible with more complex and sensitive molecules. These methodologies could be applied to the synthesis of derivatives of this compound, expanding its potential applications.

Silicon-[18F]Fluorine Radiochemistry

A significant advancement in radiolabeling is the use of silicon-fluoride acceptor (SiFA) chemistry. mdpi.comnih.gov This method leverages the high affinity between silicon and fluorine. The labeling process can occur via isotopic exchange on a stable Si-19F precursor or through substitution of a suitable leaving group on the silicon atom. nih.gov

Key features of SiFA chemistry applicable to derivatives include:

Mild Reaction Conditions : Labeling often proceeds at room temperature, making it suitable for sensitive biomolecules. mdpi.com

Simplified Procedures : The isotopic exchange method, in particular, simplifies the process as the precursor and the final product are chemically identical, potentially eliminating the need for complex HPLC purification. nih.gov

For a derivative of this compound, a SiFA moiety could be incorporated into a more complex molecular structure. The subsequent labeling with [18F]fluoride would be highly efficient and occur under mild conditions. However, a critical consideration is the in vivo stability of the Si-[18F]F bond, which can be susceptible to hydrolysis. mdpi.com Research has focused on designing sterically hindered SiFA structures to improve stability under physiological conditions. mdpi.com

Electrophilic Fluorination

Electrophilic fluorination offers an alternative to the more common nucleophilic approach. In this method, an "electron-poor" fluorine species, [18F]F2 or a derivative like [18F]acetyl hypofluorite (B1221730) ([18F]AcOF), is used to label electron-rich precursors, such as activated aromatic rings or alkenes. nih.govnih.gov

Historically, electrophilic fluorination has been challenged by low specific activity due to the necessary addition of carrier 19F gas during the production of [18F]F2. nih.govdntb.gov.ua However, modern advancements have led to the development of high specific activity electrophilic reagents. For instance, reagents can be synthesized from nucleophilic [18F]fluoride, such as [18F]Selectfluor bis(triflate) or palladium(IV)-[18F]fluoride complexes, which combine the high specific activity of cyclotron-produced [18F]fluoride with the reactivity of an electrophilic species. nih.govumich.edu

For derivatives of this compound, this could enable the fluorination of an aromatic or vinyl group within the molecule. For example, a precursor containing an organometallic group like an organostannane or organoboron ester could be fluorinated regiospecifically using these newer electrophilic reagents under mild, copper- or palladium-mediated conditions. nih.govacs.org

Table 2: Overview of Novel Fluorination Methodologies

| Methodology | Precursor Type | Key Advantages | Potential Challenges |

|---|---|---|---|

| Silicon-[18F]Fluorine Radiochemistry (SiFA) | Organosilanes (e.g., with Si-19F for isotopic exchange or a leaving group) nih.gov | Very mild reaction conditions (often room temp.); simplified purification; applicable to sensitive molecules. mdpi.com | In vivo stability of the Si-[18F]F bond can be a concern; potential for hydrolysis. mdpi.com |

| Modern Electrophilic Fluorination | Electron-rich arenes (e.g., organostannanes, boronic esters) or alkenes. nih.govacs.org | Enables labeling of positions not accessible by nucleophilic attack; high specific activity is now achievable. nih.govumich.edu | Reagent synthesis can be complex; potential for lower regioselectivity compared to nucleophilic methods. nih.gov |

Utilization of 1 18f Fluoranyl 3 Iodopropane As a Key Radiosynthon for Advanced Radiotracer Development

Alkylation Strategies Employing 1-(¹⁸F)Fluoranyl-3-iodopropane

1-(¹⁸F)Fluoranyl-3-iodopropane is a potent alkylating agent used to form stable carbon-heteroatom or carbon-carbon bonds in the final step of a radiosynthesis. The presence of iodine as a leaving group makes it particularly effective. Research has shown that in direct comparison for N-alkylation reactions, 1-[¹⁸F]fluoro-3-iodopropane provides significantly higher yields—over 75% greater—than its bromo-analogue, 1-bromo-3-[¹⁸F]fluoropropane. harvard.edu

The most prominent application of 1-(¹⁸F)Fluoranyl-3-iodopropane is the N-alkylation of precursor molecules containing primary or secondary amine functionalities. nih.govgoogle.comscispace.com This strategy has been successfully employed to synthesize a variety of ¹⁸F-labeled radiotracers for neuroimaging. The reaction typically involves the nucleophilic attack of the amine on the electrophilic propyl chain of the radiosynthon, displacing the iodide leaving group to form a new C-N bond.

This method has been used to prepare ¹⁸F-labeled analogues of tropane-based ligands for the dopamine (B1211576) transporter (DAT), such as [¹⁸F]FP-CIT. researchgate.net The synthesis involves the alkylation of the precursor nor-β-CIT with 1-(¹⁸F)Fluoranyl-3-iodopropane. researchgate.netsnmjournals.org Similarly, N-(3-[¹⁸F]fluoropropyl)spiperone, a potential dopamine D₂ receptor ligand, was synthesized via N-alkylation of spiperone (B1681076) with no-carrier-added (NCA) 1-(¹⁸F)Fluoranyl-3-iodopropane. acs.org These syntheses demonstrate the utility of this radiosynthon in creating ligands for critical neurotransmitter systems.

| Precursor | Product | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Nor-β-CIT (2β-carbomethoxy-3β-(4-chlorophenyl)nortropane) | [¹⁸F]FPCT | Alkylation with 1-[¹⁸F]fluoro-3-iodopropane | Not specified | snmjournals.org |

| Spiperone | N-(3-[¹⁸F]fluoropropyl)spiperone | N-alkylation with NCA 1-[¹⁸F]fluoro-3-iodopropane | Not specified | acs.org |

| N-nordiprenorphine (secondary amine model) | N-(3-[¹⁸F]fluoropropyl)diprenorphine | DMF, N,N-diisopropylethylamine | 35% | harvard.edu |

The introduction of a [¹⁸F]fluoropropyl ether moiety into radiopharmaceuticals is a valuable strategy, though direct O-alkylation of hydroxyl groups using 1-(¹⁸F)Fluoranyl-3-iodopropane is not as extensively documented as N-alkylation. The literature more commonly describes an alternative, two-step approach for creating [¹⁸F]fluoropropyl aryl ethers. This method involves first preparing 3-[¹⁸F]fluoropropanol ([¹⁸F]FPrOH) by reacting n-Bu₄N[¹⁸F]F with 1,3-dioxan-2-one, followed by purification via distillation. sigmaaldrich.com The resulting [¹⁸F]FPrOH is then used as a nucleophile to couple with a suitable precursor, such as an activated aryl fluoride (B91410) (e.g., 1-fluoro-4-nitrobenzene), to form the desired ether linkage. sigmaaldrich.com While effective, this highlights that indirect methods are often employed for constructing [¹⁸F]fluoropropyl ethers in radiopharmaceutical development. sigmaaldrich.com

The formation of a carbon-carbon bond via C-alkylation is a more challenging chemical transformation compared to heteroatom alkylation due to the lower nucleophilicity of carbanions and the potential for competing side reactions. harvard.edu Based on a review of the available scientific literature, the direct application of 1-(¹⁸F)Fluoranyl-3-iodopropane for the C-alkylation of carbanionic precursors to build complex molecular scaffolds is not a well-documented or common strategy in radiotracer synthesis. Research efforts in ¹⁸F-labeling have predominantly focused on its utility in N- and O-alkylation reactions. nih.govsigmaaldrich.com

Development of Neuroreceptor Radiotracers Derived from 1-(¹⁸F)Fluoranyl-3-iodopropane

A key application of 1-(¹⁸F)Fluoranyl-3-iodopropane is the synthesis of novel radiotracers for imaging neuroreceptors with PET. nih.govgoogle.com By attaching the [¹⁸F]fluoropropyl group to a known pharmacophore, researchers can develop new imaging agents while evaluating how such structural modifications affect receptor binding and in vivo behavior. nih.gov

1-(¹⁸F)Fluoranyl-3-iodopropane has been used to synthesize an ¹⁸F-labeled analog of the potent and selective dopamine D1 receptor antagonist, SCH 23390. nih.govresearchgate.net Specifically, the precursor R(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine was N-alkylated with no-carrier-added (NCA) 1-[¹⁸F]fluoro-3-iodopropane. nih.gov

The resulting radioligand, R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine, was produced in a 10-15% radiochemical yield (end of bombardment) within approximately 110 minutes. nih.govresearchgate.net However, in vitro binding assays revealed that this fluoropropyl analog was 12 to 14 times less potent in binding to rat striatal membranes compared to the parent compound, SCH 23390. nih.govresearchgate.net This finding underscores that even seemingly minor structural modifications, such as extending the N-alkyl chain from a methyl to a fluoropropyl group, can significantly impact receptor affinity. nih.gov

| Parent Ligand | Synthesized [¹⁸F]Radiotracer | Synthesis Yield (EOB) | Key Research Finding | Reference |

|---|---|---|---|---|

| SCH 23390 | R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine | 10-15% | Approximately 12-14 times less potent than SCH 23390 in vitro. | nih.govresearchgate.net |

The same radiosynthon, 1-[¹⁸F]fluoro-3-iodopropane, was utilized to prepare ¹⁸F-labeled analogs of the benzodiazepine (B76468) receptor antagonist Ro 15-1788 (Flumazenil). nih.govgoogle.com Two different ligands were synthesized via alkylation of the corresponding precursor molecules:

Ethyl 8-fluoro-5,6-dihydro-5-(3'-[¹⁸F]fluoropropyl)-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comCurrent time information in Chatham County, US.benzodiazepine-3-carboxylate, produced by N-alkylation. nih.gov

3'-[¹⁸F]Fluoropropyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comCurrent time information in Chatham County, US.benzodiazepine-3-carboxylate, produced by O-alkylation of a carboxylic acid precursor. nih.gov

Both syntheses were achieved with a 10-15% radiochemical yield (EOB) in about 110 minutes. nih.govresearchgate.net Despite successful radiosynthesis, subsequent in vivo evaluation in mice showed that neither of these fluoropropyl analogs exhibited a specific anatomical distribution in the brain. nih.gov This critical result suggests that the modifications at these positions on the Ro 15-1788 scaffold are detrimental to specific receptor binding in vivo, highlighting the stringent structural requirements for successful benzodiazepine receptor radiotracers. nih.gov

| Parent Ligand | Synthesized [¹⁸F]Radiotracer | Alkylation Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Ro 15-1788 | Ethyl 8-fluoro-5,6-dihydro-5-(3'-[¹⁸F]fluoropropyl)-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comCurrent time information in Chatham County, US.benzodiazepine-3-carboxylate | N-Alkylation | Exhibited no specific anatomical distribution in mouse brain. | nih.gov |

| Ro 15-1788 | 3'-[¹⁸F]Fluoropropyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comCurrent time information in Chatham County, US.benzodiazepine-3-carboxylate | O-Alkylation (Esterification) | Exhibited no specific anatomical distribution in mouse brain. | nih.gov |

Dopamine Transporter (DAT) Imaging Agents

The dopamine transporter (DAT) is a critical protein in the regulation of dopamine neurotransmission, and its imaging is essential for the diagnosis and study of neurodegenerative conditions like Parkinson's disease. nih.goviaea.org 1-(¹⁸F)Fluoranyl-3-iodopropane serves as a key reagent for the synthesis of several important DAT-targeting PET radioligands.

One prominent example is [¹⁸F]FP-CIT (¹⁸F-N-3-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl) nortropane). This tracer is synthesized by the alkylation of the precursor nor-β-CIT with 1-(¹⁸F)fluoranyl-3-iodopropane. nih.gov PET studies using [¹⁸F]FP-CIT have demonstrated its efficacy in quantifying DAT levels. nih.gov Research has shown a significant reduction in [¹⁸F]FP-CIT binding in the striatum of patients with Parkinson's disease compared to healthy controls. iaea.org Specifically, in early-stage patients, DAT binding uptake in the caudate, anterior putamen, and posterior putamen was significantly diminished. iaea.org Furthermore, the tracer has been instrumental in demonstrating an age-related decline in DAT binding in healthy individuals and a correlation between reduced binding and the severity of motor symptoms in Parkinson's patients. nih.gov

Another DAT ligand synthesized using a similar strategy is [¹⁸F]FE-PE2I . It is noted for its high selectivity for DAT over the serotonin (B10506) transporter (SERT), a characteristic that provides clearer imaging of the dopaminergic system. nih.gov Comparative studies have shown that [¹⁸F]FE-PE2I PET provides excellent accuracy in predicting dopaminergic deficits in early-stage Parkinsonian syndromes. nih.gov

Similarly, [¹⁸F]FPCT (Fluorine-18-labeled 2-beta-carbomethoxy-3-beta-(4-chlorophenyl)-8-[-3-fluoropropyl) nortropane) was developed as a DAT imaging agent. Its synthesis involves the preparation of 1-[¹⁸F]fluoro-3-iodopropane followed by the alkylation of the corresponding nortropane precursor. researchgate.net Imaging studies in non-human primates revealed high accumulation of [¹⁸F]FPCT in the caudate and putamen, regions with high DAT density. researchgate.net

| Radiotracer | Target | Key Research Finding | Reference |

|---|---|---|---|

| [¹⁸F]FP-CIT | Dopamine Transporter (DAT) | Demonstrated significant reduction in DAT binding in the striatum of Parkinson's disease patients, correlating with disease severity. iaea.orgnih.gov | iaea.orgnih.gov |

| [¹⁸F]FE-PE2I | Dopamine Transporter (DAT) | Shows high selectivity for DAT over SERT, providing excellent accuracy in predicting dopaminergic deficits. nih.gov | nih.gov |

| [¹⁸F]FPCT | Dopamine Transporter (DAT) | High accumulation in caudate and putamen, confirming its utility for imaging DAT-rich brain regions. researchgate.net | researchgate.net |

Opioid Receptor Ligands

Opioid receptors are integral to pain perception, mood, and other physiological functions, making them important targets for drug development and molecular imaging. rsc.org The introduction of a fluorine-18 (B77423) atom via 1-(¹⁸F)fluoranyl-3-iodopropane has been a successful strategy for creating PET ligands to study these receptors. rsc.org

A series of N-fluoroalkyl analogues of the high-affinity opioid receptor antagonist diprenorphine have been synthesized and evaluated. lookchem.com For instance, N-(3-[¹⁸F]fluoropropyl)-N-nordiprenorphine was prepared to image opioid receptors with PET. lookchem.com This approach involves the N-alkylation of a nor-diprenorphine precursor with 1-(¹⁸F)fluoranyl-3-iodopropane.

Another example is the development of N-[¹⁸F]-FluoropropylJDTic , a ligand designed to target the kappa opioid receptor (KOR). nih.gov The radiosynthesis of this tracer was achieved through an automated two-step procedure starting from [¹⁸F]-fluoride. nih.gov While preclinical evaluation showed that this specific ligand was not ideal for KOR imaging due to the formation of brain-penetrating radiometabolites, the study highlighted the feasibility of the synthetic approach for creating JDTic derivatives for in vivo applications. nih.gov

Synthesis of Other Biologically Active Radiotracers Using 1-(¹⁸F)Fluoranyl-3-iodopropane Derivatives

Monocarboxylate Transporter (MCT) Ligands

Monocarboxylate transporters (MCTs) are responsible for the transport of key metabolites like lactate (B86563) and pyruvate (B1213749) across cell membranes and are implicated in the metabolism of cancer cells. nih.govebi.ac.uk Developing PET tracers for MCTs is an area of active research.

A notable development in this area is [¹⁸F]FACH , the first ¹⁸F-labeled inhibitor of MCTs. nih.gov This tracer has demonstrated high inhibitory potency for MCT1 and MCT4. nih.gov The synthesis of such tracers often relies on the introduction of a fluoroalkyl chain onto a precursor molecule. While the specific synthesis of [¹⁸F]FACH involved a different fluorinated synthon, the principle of fluoroalkylation using reagents like 1-(¹⁸F)fluoranyl-3-iodopropane is a common strategy in this field to create metabolically stable tracers for imaging targets like MCTs. nih.gov

Phosphodiesterase (PDE) Ligands

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their dysfunction is linked to various neurological and psychiatric disorders. nih.gov PET imaging of PDEs can provide insights into these conditions.

To image phosphodiesterase 2A (PDE2A), novel fluoroalkylated triazine derivatives have been developed. nih.gov Starting from a lead compound, researchers introduced a fluoroalkoxy group to enable nucleophilic ¹⁸F-radiolabeling. The synthesis of the reference compound involved a fluoroalkylation procedure using 1-fluoro-3-iodopropane. nih.gov Subsequently, the radiotracer [¹⁸F]TA3 was prepared via a one-step radiosynthesis by nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, a method conceptually similar to using the pre-labeled 1-(¹⁸F)fluoranyl-3-iodopropane synthon. nih.gov

Strategies for Enhancing Metabolic Stability of Derived Radiotracers (e.g., Deuteration)

A significant challenge in the development of ¹⁸F-radiotracers is their in vivo metabolic stability. nih.gov The cleavage of the carbon-fluorine (C-F) bond can lead to the release of [¹⁸F]fluoride, which then accumulates in bone, causing high background signals in PET images and confounding quantitative analysis. nih.gov

One effective strategy to improve the metabolic stability of radiotracers, including those derived from 1-(¹⁸F)fluoranyl-3-iodopropane, is deuteration . biorxiv.org This involves replacing hydrogen atoms with deuterium (B1214612) atoms at or near metabolically vulnerable positions on the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes mediated by enzymes like cytochrome P450. biorxiv.orgresearchgate.net

Preclinical Research Applications of 1 18f Fluoranyl 3 Iodopropane Derived Radiotracers

In Vitro Pharmacological Characterization of Derived Radioligands

The initial evaluation of new radiotracers involves characterizing their interaction with the intended biological target in a controlled laboratory setting. This step is crucial to ensure the tracer binds with high affinity and specificity.

The affinity of a radioligand, often quantified by the inhibition constant (Kᵢ), measures how tightly it binds to a specific receptor. High affinity is desirable as it often leads to a better signal-to-noise ratio in PET images. Radioligands derived from 1-(18F)fluoranyl-3-iodopropane have been developed and tested for various targets.

For instance, several 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives synthesized for imaging sigma-1 (σ₁) receptors demonstrated low nanomolar affinity for σ₁ receptors, with Kᵢ values ranging from 1.22 to 2.14 nM. nih.gov These ligands also showed excellent subtype selectivity over σ₂ receptors. nih.gov Similarly, an opioid receptor (OR) agonist, [18F]FE-PEO, which is synthesized using a related fluoroethoxy group, was found to bind with high affinity across OR subtypes, with inhibition constants between 0.4 and 1.6 nM. nih.gov

Another example is a dopamine (B1211576) D-1 receptor ligand analog, synthesized using 1-[18F]fluoro-3-iodopropane, which was found to be 12 to 14 times less potent than the parent compound, SCH 23390, in binding to rat striatal membranes. nih.govresearchgate.net This highlights that even minor structural changes, such as extending the alkyl chain, can significantly impact binding affinity. nih.gov

The specificity of these derived radioligands is also a critical parameter. For example, [18F]FPCT, a dopamine transporter (DAT) imaging agent synthesized via 1-[18F]fluoro-3-iodopropane, demonstrated high selectivity for the dopamine transporter over serotonin (B10506) transporters. snmjournals.org

Table 1: Receptor Binding Affinities of Selected Radioligands Derived from or Related to this compound

| Compound | Target | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| 4-phenylpiperidine-4-carbonitrile derivatives | σ₁ Receptor | 1.22 - 2.14 | nih.gov |

| [18F]FE-PEO | Opioid Receptors (subtypes) | 0.4 - 1.6 | nih.gov |

| [18F]FPCT | Dopamine Transporter | Potent, selective | snmjournals.org |

| SCH 23390 analog (2b) | Dopamine D-1 Receptor | ~12-14x less potent than SCH 23390 | nih.govresearchgate.net |

Competitive binding assays are used to determine the affinity (Kᵢ) of a new, unlabeled compound by measuring its ability to displace a known radioligand from its target. This method is fundamental in the early stages of drug and tracer development.

In the development of dopamine transporter ligands, the affinity of 8-[3-fluoropropyl]-2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (FPCT) was determined using competitive binding assays with [¹²⁵I]RTI-55, showing it to be a potent ligand. snmjournals.org These assays also established the selectivity of FPCT for the dopamine transporter over the serotonin transporter by using [³H]CFT and [³H]citalopram, respectively. snmjournals.org

For novel diarylbisthiazole (DABTA) based tracers designed to target α-synuclein fibrils, competitive binding assays were performed using [³H]DCVJ. nih.gov The results for several non-radioactive versions showed high binding affinity to α-synuclein, with Kᵢ values as low as 0.10 nM, and excellent selectivity over β-amyloid and tau aggregates. nih.gov

These assays are essential for ranking candidate compounds and selecting the most promising ones for radiolabeling and further in vivo evaluation. snmjournals.orgnih.gov

In Vivo Preclinical Evaluation in Animal Models

Following successful in vitro characterization, candidate radiotracers are evaluated in living animal models to assess their behavior in a complex biological system.

MicroPET is a high-resolution PET imaging technique adapted for small animals like mice and rats, as well as larger models such as non-human primates (e.g., rhesus monkeys, baboons). nih.govamegroups.cnplos.org

The typical methodology involves anesthetizing the animal (e.g., with isoflurane) to prevent movement during the scan. nih.govmdpi.com The radiotracer, such as [18F]FEPPA or [18F]O-FEt–PIB, is injected intravenously, often as a bolus via a tail or femoral vein catheter. nih.govamegroups.cnsnmjournals.org Dynamic scanning begins immediately after injection and can last for up to two hours, acquiring data in a series of time frames. nih.gov This allows for the creation of time-activity curves (TACs) that show the uptake and clearance of the radiotracer in different brain regions or organs over time. amegroups.cn For some studies, a transmission scan is performed before the emission scan for attenuation correction. nih.gov

In studies with rhesus monkeys, animals are often placed in a stereotaxic frame to ensure consistent head positioning. nih.gov Vital signs are monitored throughout the procedure. nih.gov This methodology has been used to evaluate various tracers, including those for neuroinflammation ([18F]FEPPA), the dopaminergic system ([18F]FESP, [18F]AV-133), and amyloid plaques ([18F]O-FEt–PIB). nih.govamegroups.cnnih.gov

Biodistribution studies involve measuring the concentration of the radiotracer in various organs and tissues at different time points after injection. This is typically done ex vivo by sacrificing the animal, dissecting the organs, weighing them, and measuring their radioactivity in a gamma counter. amegroups.cnnih.govnih.gov The results are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g). plos.orgnih.govnih.gov

These studies provide a quantitative snapshot of where the tracer accumulates in the body. For example, biodistribution studies of [18F]O-FEt–PIB in normal rats showed rapid brain uptake followed by slow clearance. amegroups.cn For [18F]FECNT, a dopamine transporter ligand, studies in Sprague-Dawley rats revealed high uptake in the striatum. snmjournals.org Similarly, the biodistribution of [18F]FERhB in Fischer rats showed significant accumulation in the heart, kidneys, and spleen. nih.gov

These studies are crucial for understanding the tracer's pharmacokinetics and identifying potential off-target accumulation, which could interfere with imaging the intended target or lead to high radiation doses in specific organs. amegroups.cnnih.gov

Table 2: Ex Vivo Biodistribution of Selected Radiotracers in Rodents (%ID/g)

| Tracer | Animal Model | Time Post-Injection | Organ | Uptake (%ID/g, Mean ± SD) | Reference |

|---|---|---|---|---|---|

| [18F]FERhB | Fischer Rat | 60 min | Heart | 2.06 ± 0.61 | nih.gov |

| Liver | 0.89 ± 0.07 | ||||

| Kidney | 8.31 ± 0.81 | ||||

| Blood | 0.08 ± 0.03 | ||||

| [18F]VUIIS1008 | RA Rat | 60 min | Inflammatory Ankle | 1.33 ± 0.02 | frontiersin.org |

| Muscle | N/A (Ratio LIA/M = 1.65 ± 0.07) | ||||

| [18F]FAA | Tumor-bearing Mouse | 120 min | Tumor (wild type) | 1.75 | nih.gov |

| Spleen | 11.65 |

The metabolic stability of a radiotracer is a key determinant of its utility. If a tracer is rapidly metabolized, the resulting radiometabolites can interfere with imaging, either by binding to the target themselves or by accumulating in non-target tissues, including the brain, which complicates data interpretation. nih.govnih.gov

Radiometabolite analysis is typically performed by collecting blood and brain tissue samples at various times post-injection and analyzing them using techniques like high-performance liquid chromatography (HPLC). mdpi.comnih.gov This allows for the separation and quantification of the parent radiotracer from its radioactive metabolites. mdpi.com

For example, studies with the opioid receptor agonist [18F]FE-PEO in rats found that while metabolites were present in the blood (around 40% of plasma radioactivity at 3 hours), no significant metabolite fraction was found in the brain tissue, which simplifies PET data analysis. nih.gov Similarly, analysis of [18F]FS1P1 in macaque plasma showed only negligible formation of a more lipophilic radiometabolite at 30 and 60 minutes, suggesting favorable in vivo stability. nih.gov Conversely, some tracers show significant metabolism. For instance, two radioactive metabolites of a σ₁ receptor ligand, [18F]9, were observed in the mouse brain 30 minutes after injection. nih.gov

Assessment of in vivo defluorination, the cleavage of the fluorine-18 (B77423) atom from the tracer molecule, is also important. Free [18F]fluoride tends to accumulate in bone, so high radioactivity in the skull or bone can indicate poor tracer stability. amegroups.cn For example, [18F]O-FEt–PIB showed no distinct increase in radioactivity in the crania of rats, suggesting it is resistant to in vivo defluorination. amegroups.cn

Table 3: In Vivo Radiometabolite Analysis in Plasma

| Tracer | Animal Model | Time Post-Injection | % Parent Compound in Plasma | Reference |

|---|---|---|---|---|

| [18F]FE-PEO | Rat | 180 min | ~60% | nih.gov |

| [18F]FS1P1 | Macaque | 30 min | ~98% | nih.gov |

| 60 min | ~94% | |||

| [18F]OXD-2314 | Macaque | 90 min | ~23% | nih.gov |

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic modeling is a critical step in the preclinical evaluation of novel radiotracers, including those derived from 1-(¹⁸F)Fluoranyl-3-iodopropane. This process involves analyzing the dynamic distribution of a tracer in an organism over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical PET studies, this is typically achieved by acquiring dynamic image data and analyzing time-activity curves (TACs) for various tissues.

Compartmental models are frequently employed to describe the tracer's kinetic behavior. snmjournals.org These models simplify complex biological systems into a series of interconnected compartments, allowing for the estimation of kinetic rate constants that describe the movement of the tracer between compartments (e.g., from blood to tissue). snmjournals.org For instance, a dual-tracer PET imaging study utilized a compartment model to reliably extrapolate tracer kinetics and separate overlapping signals from two different tracers, achieving high correlation coefficients (R² = 0.97 and R² = 0.93) when applied to the individual tracer data. snmjournals.org

Key pharmacokinetic parameters derived from these models include the volume of distribution (Vₜ), which reflects the total tracer binding (specific and non-specific) in a tissue, and the influx rate constant (K₁), representing tracer delivery to the tissue. nih.gov Studies in non-human primates with the translocator protein (TSPO) radiotracers [¹⁸F]PBR102 and [¹⁸F]PBR111 showed that Vₜ was reduced during blocking studies, indicating low non-specific binding, while K₁ remained similar, suggesting that blood flow was not affected by the blocking agent. nih.gov

The analysis of plasma and brain tissue is also crucial for understanding a tracer's metabolic profile. For the tau tracer candidate ¹⁸F-JNJ64349311, analysis in mice revealed the presence of a polar radiometabolite in plasma but not in the brain, with the percentage of intact tracer in the brain remaining near 100% at 60 minutes post-injection. snmjournals.org Such findings are vital, as brain-penetrant radiometabolites can confound the interpretation of PET images. The pharmacokinetic profile ultimately determines a tracer's suitability for imaging its intended target. For example, some early radioligands synthesized using 1-(¹⁸F)fluoro-3-iodopropane, such as analogs of a dopamine D-1 ligand (SCH 23390) and a benzodiazepine (B76468) ligand (RO 15-1788), exhibited no specific anatomical distribution in the mouse brain, demonstrating that even minor structural changes can dramatically alter pharmacokinetics and target affinity. nih.gov

Blocking and Displacement Studies to Confirm Target Specificity in Vivo

To validate that a radiotracer binds specifically to its intended molecular target in vivo, blocking and displacement studies are essential components of preclinical evaluation. acs.org These studies provide evidence that the observed PET signal is not due to non-specific binding or off-target interactions.

In a blocking study , a non-radioactive compound (a "blocker" or "cold ligand") that binds to the same target is administered to the animal before the injection of the radiotracer. If the tracer is specific, the blocker will occupy the target sites, preventing the radiotracer from binding and resulting in a significantly reduced PET signal in the target region compared to a baseline scan. For example, the specificity of [¹⁸F]PSS232, a tracer for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), was confirmed in rats when pre-treatment with an mGlu5 antagonist reduced tracer binding in the striatum by an average of 84%. ethz.ch Similarly, in a study of the PARP-1 tracer ¹⁸F-Fluorthanatrace (¹⁸F-FTT), pre-treatment with the PARP inhibitor olaparib (B1684210) effectively blocked tracer uptake in breast tumor xenografts, whereas a compound with no PARP inhibitory action did not affect the signal. rsna.org

In a displacement study , the radiotracer is administered first, allowing it to bind to its target. Subsequently, a high dose of the non-radioactive ligand is injected. If the tracer binds reversibly and specifically, the cold ligand will compete for and displace the bound radiotracer, leading to a faster washout of radioactivity from the target tissue. ethz.ch For the tau tracer ¹⁸F-JNJ64349311, both self-blocking and self-displacement studies in rats showed no significant effect on the brain's time-activity curves, indicating an absence of off-target specific binding in the healthy rat brain. snmjournals.org

These studies are crucial for validating new radiotracers. The data below summarizes findings from blocking studies for different PET radiotracers.

Table 1: Examples of In Vivo Blocking Studies for ¹⁸F-Radiotracers

| Radiotracer | Target | Blocker | Animal Model | Key Finding | Citation |

|---|---|---|---|---|---|

| ¹⁸F-FTT | PARP-1 | Olaparib | Mouse (Breast Cancer Xenograft) | Olaparib blocked uptake of ¹⁸F-FTT, while a non-inhibitory compound did not. | rsna.org |

| [¹⁸F]PSS232 | mGlu5 | mGlu5 Antagonist (7) | Rat | Reduced binding in the striatum by 84% on average. | ethz.ch |

| [¹⁸F]PBR102 / [¹⁸F]PBR111 | TSPO | PK11195 | Non-human Primate | Volume of distribution (Vₜ) was reduced during the blocking study. | nih.gov |

| ¹⁸F-JNJ64349311 | Tau | Self-blocking (unlabeled JNJ64349311) | Rat | No self-blocking effect was observed, indicating absence of non-tau specific binding. | snmjournals.org |

Application in Preclinical Disease Models

Neurodegenerative Disease Models

Radiotracers derived using ¹⁸F-fluoroalkylation strategies are invaluable tools for studying the pathophysiology of neurodegenerative diseases in animal models. These tracers allow for the non-invasive, longitudinal imaging of key pathological hallmarks, such as protein aggregates and changes in neuroreceptor density.

In the context of Alzheimer's disease (AD), a major focus has been the development of tracers that bind to amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The tracer ¹⁸F-JNJ64349311 was developed as a candidate for imaging tau pathology. snmjournals.org Preclinical evaluation in rats and a rhesus monkey was performed to assess its brain kinetics and specificity. snmjournals.orgsnmjournals.org Such tracers are critical for understanding disease progression and for evaluating the efficacy of potential anti-tau therapies in AD models. Other research has focused on imaging phosphodiesterase 2A (PDE2A), an enzyme implicated in neurodegenerative disorders, with novel fluoroalkylated triazine derivatives. nih.gov

For Parkinson's disease (PD), PET imaging can visualize the loss of dopaminergic neurons in the striatum. The tracer [¹⁸F]FECNT, which binds to the dopamine transporter (DAT), has been used successfully in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD. researchgate.net PET studies with [¹⁸F]FECNT demonstrated its ability to detect and quantify the degeneration of striatal neurons in MPTP-lesioned mice, providing a powerful tool for assessing disease severity and the effects of neuroprotective strategies. researchgate.net

Oncology Models (General relevance for ¹⁸F-PET tracers)

In preclinical oncology, ¹⁸F-labeled PET tracers are widely used to study tumor biology and assess therapeutic responses in animal models, most commonly in mice bearing tumor xenografts. plos.orgnih.gov These tracers can visualize and quantify various cancer hallmarks, including altered metabolism, hypoxia, and the expression of specific cell surface receptors.

Many ¹⁸F-PET tracers are used to probe the metabolic rewiring of cancer cells. For example, ¹⁸F-(2S, 4R)-4-fluoroglutamine (¹⁸F-Gln) is a tracer designed to image the increased glutamine uptake and metabolism characteristic of many tumors. plos.orgnih.gov It has been evaluated in preclinical models such as colorectal cancer cell line xenografts. plos.org The most common oncology PET tracer, [¹⁸F]FDG, measures glucose metabolism, but the development of specific tracers for other pathways provides deeper insights into tumor biology. nih.gov

Tumor hypoxia (low oxygen levels) is associated with resistance to radiotherapy and chemotherapy. The tracer ¹⁸F-EF5 is used to image hypoxic regions within tumors. plos.org Studies using ¹⁸F-EF5 PET in subcutaneous tumor models (A549, HT29, RKO) have shown that pre-treatment imaging can predict the response of tumors to radiotherapy. plos.org

Furthermore, tracers can be designed to bind to specific molecular targets that are overexpressed in cancer. For instance, ¹⁸F-Fluorthanatrace (¹⁸F-FTT) was developed to image the expression of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. rsna.org Preclinical PET studies in breast cancer models demonstrated that ¹⁸F-FTT could not only detect PARP-1 expression but also measure the target engagement of PARP inhibitors. rsna.org

Table 2: Examples of ¹⁸F-PET Tracers in Preclinical Oncology Models

| Radiotracer | Target/Process | Cancer Model | Animal Model | Citation |

|---|---|---|---|---|

| ¹⁸F-(2S, 4R)-4-fluoroglutamine | Glutamine Metabolism | Colorectal Cancer (HCT-116) | Mouse | plos.orgnih.gov |

| ¹⁸F-Fluorthanatrace (¹⁸F-FTT) | PARP-1 Expression | Breast Cancer (MDA-MB-231) | Mouse | rsna.org |

| [¹⁸F]FE@SUPPY | A₃ Adenosine (B11128) Receptor | Colorectal Cancer (HT-29) | Mouse | nih.gov |

| ¹⁸F-EF5 | Hypoxia | Lung (A549), Colon (HT29, RKO) | Mouse | plos.org |

Methodological Considerations in Preclinical PET Research with Derived Radiotracers

Reproducibility and Repeatability in Quantitative Preclinical PET Imaging

For quantitative PET imaging to serve as a reliable tool in preclinical research, the measurements must be both reproducible and repeatable. plos.orgRepeatability refers to the variation in measurements taken by a single person or instrument on the same item and under the same conditions. Reproducibility refers to the variation in measurements made by different people or instruments on the same item. plos.orgnih.gov Establishing high levels of repeatability and reproducibility is crucial for validating novel radiotracers and ensuring that longitudinal studies or multi-center trials produce dependable data. amegroups.org

Several studies have rigorously assessed these parameters for ¹⁸F-labeled tracers. A study on ¹⁸F-Gln in mice with colorectal cancer xenografts used statistical methods such as Bland-Altman (B&A) analysis and Gauge Reproducibility and Repeatability (Gauge R&R) to evaluate measurement error. plos.orgnih.gov The results showed that biological variability among the animals was the main source of variation, being 24 times greater than the measurement variation. plos.org Of the total measurement error, repeatability accounted for 69% and reproducibility accounted for 31%. plos.orgnih.gov

Similarly, test-retest studies for the mGlu5 tracer [¹⁸F]PSS232 in rats showed good reproducibility, with a variability ranging from just 6.8% to 8.2%. ethz.ch The test-retest repeatability of [¹⁸F]MC225, a tracer for P-glycoprotein function, was also assessed to ensure the reliability of longitudinal studies, which require animals to be repeatedly anesthetized. acs.org The assessment of these factors is critical and should be a standard practice in the broader imaging community to ensure the robustness of quantitative findings. nih.gov

Table 3: Reproducibility and Repeatability Metrics from Preclinical ¹⁸F-PET Studies

| Radiotracer | Study Focus | Animal Model | Key Metric/Finding | Citation |

|---|---|---|---|---|

| ¹⁸F-Gln | Gauge R&R Analysis | Mouse (Colorectal Cancer) | Repeatability accounted for 69% of measurement error; Reproducibility for 31%. | plos.orgnih.gov |

| ¹⁸F-Gln | Bland-Altman Analysis | Mouse (Colorectal Cancer) | Repeatability coefficients for three different analysts were 0.16, 0.35, and 0.49. | plos.orgnih.gov |

| [¹⁸F]PSS232 | Test-Retest Reliability | Rat | Variability ranged from 6.8% to 8.2%. | ethz.ch |

| [¹⁸F]MC225 | Test-Retest Reproducibility | Rat | Assessed to validate the tracer for longitudinal studies under anesthesia. | acs.org |

Impact of Physicochemical Properties (e.g., lipophilicity) on In Vivo Distribution

The in vivo behavior and ultimate utility of a radiotracer are profoundly influenced by its physicochemical properties, with lipophilicity being a critical determinant of its distribution, clearance, and non-specific binding. For radiotracers derived from 1-(¹⁸F)fluoranyl-3-iodopropane, extensive research has focused on modulating lipophilicity to optimize imaging characteristics for various biological targets.

The lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs its ability to cross cell membranes, including the blood-brain barrier (BBB). A delicate balance is required; sufficient lipophilicity is necessary for passive diffusion across membranes, yet excessive lipophilicity can lead to high non-specific binding to proteins and tissues, resulting in poor target-to-background ratios and unfavorable pharmacokinetic profiles. mdpi.commdpi.com

For instance, in the development of radiotracers for central nervous system (CNS) targets, achieving optimal brain uptake is paramount. Research on ¹⁸F-labeled analogs of the adenosine A₂A receptor antagonist tozadenant (B1682436) demonstrated that while a LogD₇.₄ of 1.74 was favorable for BBB penetration, it might also increase binding to hydrophobic proteins, thereby reducing the fraction of the tracer available to cross the BBB. mdpi.com This highlights the complex interplay between lipophilicity and in vivo performance.

Conversely, for imaging targets outside the CNS, or when rapid clearance is desired, lower lipophilicity is often advantageous. The introduction of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains or glycosyl groups, is a common strategy to reduce lipophilicity and enhance renal clearance, thereby minimizing background signal from abdominal organs. mdpi.comnih.gov For example, in the development of ¹⁸F-labeled estradiol (B170435) derivatives for imaging breast cancer, the use of hydrophilic glycosyl and PEG prosthetic groups was explored to improve liver clearance. mdpi.com Similarly, hydrophilic sulfonic and phosphonic acid groups have been incorporated into PD-L1 targeting small molecules to counteract the high lipophilicity of the parent compounds. nih.gov

The following interactive table summarizes the lipophilicity (LogD₇.₄) and key in vivo distribution findings for several radiotracers, illustrating the impact of this physicochemical property.

Interactive Data Table: Lipophilicity and In Vivo Distribution of Selected Radiotracers

| Radiotracer | Target | LogD₇.₄ | Key In Vivo Distribution Findings |

| [¹⁸F]TOZ1 | Adenosine A₂A Receptor | 1.74 ± 0.08 | Showed brain uptake but no specific in vivo binding; high accumulation in the gallbladder. mdpi.com |

| ¹⁸F-labeled Estradiol Derivatives | Estrogen Receptor | Varied | Designed for favorable biodistribution with marked liver clearance through hydrophilic modifications. mdpi.com |

| ¹⁸F-labeled PD-L1 Ligands | PD-L1 | ~ -2.5 to -2.9 | Exhibited negligible tumor uptake and unfavorable hepatobiliary excretion despite increased hydrophilicity. nih.gov |

| [¹⁸F]d₆ and [¹⁸F]d₈ | α-Synuclein Fibrils | Not specified | Showed improved brain pharmacokinetics compared to more lipophilic analogs. frontiersin.org |

| ¹⁸F-2 (Exendin-4 analog) | GLP-1 Receptor | Not specified | More lipophilic than other exendin derivatives, leading to higher liver uptake and lower kidney uptake. d-nb.info |

The data clearly demonstrate that a "one-size-fits-all" approach to lipophilicity is not applicable. For neuroimaging agents, a LogP or LogD value typically in the range of 1 to 3 is considered optimal for BBB penetration, though exceptions exist. mdpi.com However, as seen with [¹⁸F]TOZ1, even a value within this range does not guarantee successful specific binding in vivo. mdpi.com

Furthermore, the strategy of simply increasing lipophilicity to enhance brain uptake can be counterproductive. Studies on novel fluoroalkylated triazine derivatives for imaging phosphodiesterase 2A (PDE2A) and on analogs of the monocarboxylate transporter (MCT) ligand FACH have shown that higher lipophilicity does not always translate to improved brain uptake. mdpi.commdpi.com In the case of the MCT radiotracer, despite a higher lipophilicity compared to its predecessor, the in vivo brain uptake was similar. mdpi.com

In some instances, high lipophilicity can lead to significant hepatobiliary excretion, which can be problematic for imaging abdominal targets. This was observed with ¹⁸F-labeled PD-L1 ligands, which, despite efforts to increase hydrophilicity, still showed predominantly liver and intestinal clearance. nih.gov

Quality Control and Radiopharmaceutical Characterization of 1 18f Fluoranyl 3 Iodopropane and Its Derivatives

Analytical Techniques for Radiochemical Purity Determination

Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com Its determination ensures that the observed signal in positron emission tomography (PET) imaging is attributable to the target radiotracer and not to radioactive impurities, which could lead to non-specific uptake and affect the clinical outcome. unm.edu A combination of chromatographic techniques is typically employed for this purpose.

Radio-High Performance Liquid Chromatography (HPLC) Methodologies

Radio-High Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the radiochemical and chemical purity of 1-(¹⁸F)Fluoranyl-3-iodopropane and its derivatives. unm.edu It offers high resolution, allowing for the effective separation of the desired radiolabeled compound from non-radioactive precursors, chemical by-products, and other radiolabeled impurities. unm.edunih.gov

In a typical setup, a liquid chromatograph is equipped with both a radioactivity detector and a UV detector. redalyc.org This dual-detector system allows for the simultaneous assessment of both radiochemical purity (from the radio-detector) and chemical purity (from the UV detector). nih.gov The identity of the ¹⁸F-labeled product is confirmed by comparing its retention time with that of a co-injected, non-radioactive "cold" standard of the same compound. unm.edunih.gov

Method development involves optimizing several parameters to achieve adequate separation of all components. redalyc.org These parameters include the choice of the stationary phase (e.g., C18 columns), the composition of the mobile phase (often a mixture of solvents like acetonitrile (B52724) and aqueous buffers), and the flow rate. redalyc.orgnih.gov For instance, a method for analyzing a derivative of 1-(¹⁸F)Fluoranyl-3-iodopropane might use a C18 column with a mobile phase of acetonitrile and 20 mM NH₄OAc aq. nih.gov The goal is to achieve a good resolution between the peak of the desired radiotracer and any potential impurities. redalyc.org

Table 1: Example Radio-HPLC Parameters for Analysis of ¹⁸F-labeled Radiotracers This table is a composite of typical methodologies and does not represent a single study.

| Parameter | Condition | Reference |

| Column | Reprosil-Pur C18-AQ, 250 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | 44% Acetonitrile / 20 mM NH₄OAc aq. | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV (254 nm) and Radioactivity Detector | redalyc.orgnih.gov |

It is important to note that some species, such as free [¹⁸F]fluoride, can sometimes be retained on the HPLC column, potentially leading to an underestimation of this impurity in the final product analysis. nih.gov

Radio-Thin Layer Chromatography (TLC) Methodologies

Radio-Thin Layer Chromatography (TLC) serves as a rapid, simple, and complementary method to radio-HPLC for assessing radiochemical purity. longdom.orgnih.gov It is particularly useful for quantifying the amount of unincorporated [¹⁸F]fluoride and other potential radioactive impurities. longdom.orgescholarship.org Radio-TLC is often preferred for routine quality control due to its simplicity and speed. escholarship.org

In this technique, a small spot of the radiopharmaceutical sample is applied to a TLC plate (the stationary phase, e.g., silica (B1680970) gel). ymaws.com The plate is then placed in a developing chamber containing a suitable mobile phase. ymaws.com The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

After development, the distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. longdom.org This instrument moves a radiation detector along the plate to generate a chromatogram showing radioactivity as a function of distance. longdom.org The identity of the spots is determined by their retention factor (Rf) values, which are compared to those of standards.

Table 2: Example Radio-TLC System for Radiochemical Purity This table is a composite of typical methodologies and does not represent a single study.

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel 60 F254 | escholarship.org |

| Mobile Phase | 60% Acetonitrile in 25 mM NH₄HCO₂ with 1% TEA (v/v) | escholarship.org |

| Detection | Radio-TLC scanner | longdom.org |

An advantage of radio-TLC is its ability to provide a more accurate quantification of [¹⁸F]fluoride, which can sometimes be underestimated by HPLC due to column retention. nih.govlongdom.org

Gas Chromatography for Residual Solvents

During the synthesis of 1-(¹⁸F)Fluoranyl-3-iodopropane and its subsequent derivatization, various organic solvents (e.g., acetonitrile, ethanol, dimethyl sulfoxide) are used. orientjchem.orgresearchgate.net It is crucial to ensure that the levels of these residual solvents in the final radiopharmaceutical product are below established safety limits, as they can be hazardous to health. orientjchem.org Gas Chromatography (GC) is the standard method for the analysis of these volatile organic impurities. unm.eduorientjchem.org

For the analysis, a small sample of the final product is injected into the GC, which is equipped with a suitable column (e.g., a polar BP-624 or a non-polar EC-5 column) and a flame ionization detector (FID). orientjchem.org The components of the sample are separated based on their volatility and interaction with the column's stationary phase. orientjchem.org The instrument is calibrated using standard solutions of the potential residual solvents to determine their retention times and to quantify their concentration in the sample. orientjchem.orguspnf.com The final amounts of acetonitrile and ethanol, for instance, must be well below the maximum allowable limits. iaea.org

Table 3: Example Gas Chromatography Parameters for Residual Solvent Analysis This table is a composite of typical methodologies and does not represent a single study.

| Parameter | Condition | Reference |

| Column | Zebron ZB-624 (30m x 0.53mm i.d., 0.25µm film) | orientjchem.orguspnf.com |

| Carrier Gas | Nitrogen or Helium | orientjchem.orguspnf.com |

| Injection | Split/Splitless or Direct Injection | orientjchem.orgsepscience.com |

| Detector | Flame Ionization Detector (FID) | orientjchem.orguspnf.com |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 200°C) | orientjchem.org |

Determination of Radiochemical Yield and Molar Activity

The radiochemical yield (RCY) is a measure of the efficiency of the radiosynthesis, calculated as the percentage of the initial radioactivity that is incorporated into the final, purified product. mdpi.comosti.gov It is often determined at different time points during the synthesis by analyzing samples via radio-HPLC or radio-TLC to monitor the reaction progress. mdpi.com For example, derivatives of 1-(¹⁸F)Fluoranyl-3-iodopropane have been synthesized in yields of 10-15%. nih.gov

Molar activity (Aₘ) , expressed in units such as gigabecquerels per micromole (GBq/µmol), is a measure of the amount of radioactivity per unit mole of the compound. osti.govuni-mainz.de High molar activity is crucial for receptor-binding radiotracers to ensure that the injected mass of the compound is low enough to avoid pharmacological effects and to not saturate the target receptors. uni-mainz.de Molar activity is typically determined using a calibrated HPLC system where the mass of the compound is quantified from the UV detector signal (by comparison to a standard curve) and the radioactivity is measured by the radio-detector. mdpi.comuni-mainz.de For example, molar activities in the range of 180–200 GBq/µmol have been reported for some ¹⁸F-labeled radiotracers at the end of synthesis. mdpi.com

Radionuclidic Purity Verification

Radionuclidic purity is the proportion of the total radioactivity present as the desired radionuclide, in this case, ¹⁸F. nih.gov It is essential to verify that the final product is free from other contaminating radionuclides, which could arise from the cyclotron target or bombardment process. nih.gov

This verification is performed using gamma-ray spectroscopy with a high-purity germanium (HPGe) detector. nih.gov The energy of the emitted gamma rays is characteristic of the decaying radionuclide. For ¹⁸F, the principal gamma emission is at 511 keV due to positron-electron annihilation. The identity of the radionuclide is confirmed by measuring this characteristic energy peak and its half-life, which for ¹⁸F is approximately 109.8 minutes. d-nb.infonih.gov The absence of significant peaks at other energies confirms the radionuclidic purity of the product. nih.gov

In Vitro Stability Studies of the Radiosynthon and Derived Radiotracers

To ensure that the radiotracer remains intact after administration and reaches its target, its stability must be evaluated. In vitro stability studies are conducted to assess the robustness of the radiolabeled compound in various relevant media. mdpi.com

For these studies, the final purified radiotracer is incubated in different solvents, such as saline, phosphate-buffered saline (PBS), and ethanol, at a controlled temperature (e.g., 40°C) for a set period (e.g., 60 minutes). mdpi.com Samples are taken at various time points and analyzed by radio-TLC and/or radio-HPLC to check for degradation or defluorination (loss of the ¹⁸F label). mdpi.com The absence of significant degradation products or an increase in free [¹⁸F]fluoride over time indicates the stability of the radiotracer under the tested conditions. mdpi.com For example, some ¹⁸F-radiotracers have shown no degradation or defluorination after 60 minutes of incubation. mdpi.com

Future Directions and Research Opportunities in the Field of 1 18f Fluoranyl 3 Iodopropane Mediated Radiochemistry

Innovations in Automated Synthesis and Microfluidic Technologies

The production of radiopharmaceuticals is moving towards more streamlined and efficient methods, with automation and microfluidics at the forefront of this transformation. dvrphx.comnumberanalytics.com These technologies are poised to significantly impact the synthesis of radiotracers derived from 1-(¹⁸F)fluoranyl-3-iodopropane.

Automated synthesis modules have become instrumental in the reproducible and high-yield production of PET tracers. nih.govtrasis.com The initial development of these systems focused on established radiotracers, but modern systems offer the flexibility to handle multi-step syntheses, such as the alkylation reactions involving 1-(¹⁸F)fluoranyl-3-iodopropane. nih.govnih.gov Future innovations will likely focus on creating more universal, cassette-based systems that can be easily adapted for the synthesis of a wide array of radiotracers, thereby simplifying the production of novel compounds derived from this prosthetic group. trasis.comspringerprofessional.de The goal is to create "dose-on-demand" systems that can produce patient-specific doses, reducing waste and logistical complexities. ki.semdpi.com

Microfluidic technology, which involves the manipulation of small volumes of fluids in channels with micrometer dimensions, offers several advantages for radiotracer synthesis. iaea.orgresearchgate.net These include faster reaction times, higher yields, reduced consumption of expensive precursors, and lower radiation exposure for personnel. iaea.orgresearchgate.net The high surface-to-volume ratio in microfluidic reactors allows for rapid heating and cooling, leading to precise control over reaction conditions. researchgate.net Research is ongoing to develop integrated microfluidic systems that not only perform the synthesis but also the purification and quality control of the final radiopharmaceutical product. researchgate.netbohrium.com The application of such systems to the synthesis of radiotracers using 1-(¹⁸F)fluoranyl-3-iodopropane could lead to more efficient and accessible production, particularly for research and preclinical applications. ki.se

| Technology | Key Advantages | Future Research Focus |

|---|---|---|

| Automated Synthesis Modules | Increased reproducibility, higher yields, reduced human error. dvrphx.comnih.gov | Universal cassette systems, "dose-on-demand" production. springerprofessional.deki.se |

| Microfluidic Technologies | Faster reactions, reduced reagent consumption, improved safety. iaea.orgresearchgate.net | Integrated synthesis, purification, and quality control. ki.sebohrium.com |

Development of Novel Precursors for Enhanced Fluorination Efficiency

While 1-(¹⁸F)fluoranyl-3-iodopropane is an effective prosthetic group, the efficiency of its own synthesis and subsequent coupling reactions can be a limiting factor. The development of novel precursors for ¹⁸F-fluorination is a vibrant area of research, aiming to provide more direct and efficient labeling methods. chemrxiv.orgresearchgate.net

One area of focus is the development of precursors that are more reactive towards nucleophilic ¹⁸F-fluoride, yet stable enough to avoid degradation under the reaction conditions. chemrxiv.org For instance, sulfonyl esters have been investigated as highly reactive precursors, with research into steric hindrance to prevent hydrolysis and improve labeling efficiency. chemrxiv.org Other strategies include the use of organometallic precursors, such as those based on tin or boron, which can undergo copper-mediated radiofluorination. snmjournals.orgnih.gov The development of such methods could offer alternative, and potentially more efficient, pathways to synthesize ¹⁸F-labeled propyl groups or other alkyl chains for radiotracer development.

Furthermore, significant progress has been made in late-stage fluorination, where the ¹⁸F-label is introduced at the final or penultimate step of the synthesis. This approach is highly desirable as it minimizes the handling of radioactive intermediates and allows for the labeling of complex molecules. acs.orgacs.org Methodologies such as C-H activation for radiofluorination are emerging as powerful tools. acs.org While these methods may not directly involve 1-(¹⁸F)fluoranyl-3-iodopropane, they represent a competing and potentially superior strategy for creating the ¹⁸F-C bond, which could influence the future choice of labeling strategies.

| Precursor/Method | Principle | Potential Advantage |

|---|---|---|

| Sulfonyl Esters | Highly reactive leaving group for nucleophilic substitution. chemrxiv.org | Increased labeling efficiency through structural modification. chemrxiv.org |

| Organometallic Precursors (e.g., organotins, organoboranes) | Copper-mediated or other transition-metal-catalyzed fluorination. snmjournals.orgnih.gov | High functional group tolerance and applicability to diverse substrates. nih.gov |

| Hypervalent Iodine Reagents | Facilitate nucleophilic fluorination of arenes and heteroarenes. acs.orgsnmjournals.org | Good regioselectivity and broad substrate scope. snmjournals.org |

| C-H Activation | Direct fluorination of C-H bonds, often mediated by a metal catalyst. acs.org | Late-stage fluorination of complex molecules without pre-functionalization. acs.org |

Expansion of Derived Radiotracers to New Biological Targets and Pathways

1-(¹⁸F)Fluoranyl-3-iodopropane has been successfully used to synthesize radiotracers for established neurological targets, including dopamine (B1211576) D1 and D2 receptors, benzodiazepine (B76468) receptors, and the dopamine transporter. nih.govresearchgate.netsnmjournals.org A significant future direction lies in leveraging this and other ¹⁸F-labeling strategies to develop radiotracers for novel biological targets and pathways implicated in a wider range of diseases.

The tumor microenvironment, for example, presents a wealth of potential targets for cancer imaging. mdpi.com Fibroblast activation protein (FAP), which is overexpressed in the stroma of many cancers, is a particularly promising target. mdpi.combohrium.com While many FAP inhibitors are labeled with Gallium-68, there is a strong interest in developing ¹⁸F-labeled counterparts due to the longer half-life and lower positron energy of ¹⁸F. frontiersin.org Prosthetic groups like 1-(¹⁸F)fluoranyl-3-iodopropane could be used to label FAP inhibitors or other molecules targeting the tumor stroma.

Beyond oncology, there is a growing need for PET tracers to study neuroinflammation, synaptic density, and various receptor systems involved in neurodegenerative and psychiatric disorders. snmjournals.orgbohrium.com For instance, the adenosine (B11128) A2A receptor is a target of interest for neurodegenerative diseases. bohrium.com The development of ¹⁸F-labeled ligands for such targets is an active area of research. The chemical versatility of using a prosthetic group like 1-(¹⁸F)fluoranyl-3-iodopropane allows for the labeling of a diverse range of small molecules, peptides, and other vectors designed to interact with these novel targets. mdpi.com

| Derived Radiotracer Class | Biological Target | Disease Area |

|---|---|---|

| Benzazepine Analogues | Dopamine D1 Receptor. nih.gov | Neurological Disorders. researchgate.net |

| Benzodiazepine Analogues | Benzodiazepine Receptor. nih.gov | Neurological/Psychiatric Disorders. |

| Nortropane Analogues | Dopamine Transporter. snmjournals.org | Movement Disorders, ADHD. snmjournals.org |

| Future: FAP Inhibitors | Fibroblast Activation Protein (FAP). mdpi.combohrium.com | Oncology. mdpi.com |

| Future: Novel Ligands | Adenosine A2A Receptor, Synaptic Proteins (e.g., SV2A). snmjournals.orgbohrium.com | Neurodegenerative Diseases. snmjournals.orgbohrium.com |

*Table contains examples of potential future applications.

Integration with Advanced Multimodal Preclinical Imaging Techniques

The utility of radiotracers synthesized via 1-(¹⁸F)fluoranyl-3-iodopropane is significantly enhanced when combined with other imaging modalities. bruker.comlabcompare.com Preclinical imaging, which is crucial for drug development and understanding disease mechanisms, increasingly relies on multimodal approaches that provide both anatomical and functional information. bruker.com

The combination of PET with computed tomography (PET/CT) or magnetic resonance imaging (PET/MRI) is becoming standard in preclinical research. labcompare.combruker.com PET provides highly sensitive functional data on the distribution and kinetics of the radiotracer, while CT offers detailed anatomical information, and MRI provides excellent soft-tissue contrast and complementary functional data. bruker.comlabcompare.com This integration allows for more accurate localization of the radiotracer signal within specific tissues and organs, leading to a more comprehensive understanding of the biological processes being studied. amsterdamumc.org

Future research will likely focus on leveraging these multimodal platforms to their full potential. For example, dynamic PET studies with novel radiotracers, combined with functional MRI (fMRI) or diffusion MRI, could provide unprecedented insights into the relationship between molecular processes and brain function or tumor physiology. Furthermore, the development of "theranostic" agents, which combine a diagnostic radionuclide with a therapeutic one, is a rapidly growing field. dvrphx.com While ¹⁸F is a diagnostic isotope, the biological vectors labeled using 1-(¹⁸F)fluoranyl-3-iodopropane could be adapted for labeling with therapeutic radionuclides, with the ¹⁸F-labeled version serving as the initial diagnostic tool to select patients and monitor treatment response. The integration of PET with other modalities will be essential for the preclinical evaluation of such theranostic pairs. bruker.com

| Modality Combination | Information Provided | Research Application |

|---|---|---|

| PET/CT | Functional (PET) + Anatomical (CT). labcompare.com | Accurate localization of tracer uptake, tumor staging. labcompare.commdpi.com |

| PET/MRI | Functional (PET) + High-contrast soft tissue and functional (MRI). bruker.comlabcompare.com | Neuroimaging, oncology, cardiovascular research. bruker.combruker.com |

| PET with Optical Imaging | Functional (PET) + high-sensitivity surface imaging (Optical). amsterdamumc.org | Probe development, cell tracking. amsterdamumc.org |

Q & A

Q. How do researchers optimize the in vivo stability of this compound to minimize defluorination?

- Methodological Answer : Stability is enhanced by modifying the prosthetic group (e.g., using tert-butoxycarbonyl protection) and incorporating lipophilic moieties to reduce renal clearance. Comparative studies with [18F]FMISO show that lower lipophilicity (logP <1.5) improves tumor-to-background ratios . Metabolite analysis via blood sampling at 5-, 15-, and 30-minute intervals post-injection is critical .

Q. What strategies resolve contradictions in biodistribution data between this compound and other 18F-labeled tracers?

- Methodological Answer : Discrepancies (e.g., higher liver uptake vs. [18F]FDG) are analyzed using compartmental modeling to distinguish specific binding from nonspecific uptake. For example, blocking studies with cold analogs (non-radioactive versions) validate receptor-specific binding . Multi-center studies recommend standardized VOI (volume-of-interest) definitions to reduce interobserver variability .

Q. How is the radiosynthesis process adapted for automated modules to improve reproducibility?

- Methodological Answer : Automated synthesis modules (e.g., GE TRACERlab) are programmed for precursor mixing, fluorination, and purification steps. Critical parameters include reaction temperature (85–95°C), solvent choice (acetonitrile for solubility), and cartridge-based purification (C18 Sep-Pak) . Validation requires three consecutive batches with >90% yield and <2% impurities .

Q. What mechanistic insights guide the design of this compound derivatives for CNS penetration?

- Methodological Answer : Blood-brain barrier (BBB) penetration is predicted using in silico models (e.g., polar surface area <90 Ų). Derivatives with reduced hydrogen-bonding capacity (e.g., alkylation of hydroxyl groups) show improved brain uptake in rodent models . Dynamic PET scans over 60 minutes quantify pharmacokinetic parameters (e.g., K1 for influx rate) .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products